NMR and mass spectrometry data of 3-Bromo-2-methoxyfuran
NMR and mass spectrometry data of 3-Bromo-2-methoxyfuran
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data of 3-Bromo-2-methoxyfuran
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-Bromo-2-methoxyfuran. In the absence of publicly available experimental spectra for this specific molecule, this document leverages predictive methodologies based on established spectroscopic principles and data from structurally analogous compounds. The guide details standardized protocols for data acquisition, offers an in-depth interpretation of predicted spectral features, and explains the scientific rationale behind these predictions. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, aiding in the characterization and quality control of 3-Bromo-2-methoxyfuran and related heterocyclic compounds.
Introduction: The Significance of Spectroscopic Characterization
3-Bromo-2-methoxyfuran is a substituted heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. As with any novel or specialized chemical entity, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, particularly NMR and Mass Spectrometry, are indispensable tools for this purpose.
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NMR Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, revealing the chemical environment, connectivity, and spatial relationships of atoms.
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Mass Spectrometry determines the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.
This guide provides the foundational spectroscopic data and interpretation necessary to confidently identify and characterize 3-Bromo-2-methoxyfuran.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the precise structure of a molecule. By analyzing the interaction of atomic nuclei with an external magnetic field, we can deduce the chemical environment of each proton and carbon atom.
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy. The following is a generalized yet robust procedure for acquiring high-quality NMR data.
Sample Preparation:
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Accurately weigh 10-20 mg of 3-Bromo-2-methoxyfuran for ¹H NMR and 30-50 mg for ¹³C NMR.
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Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry vial. Ensure the sample is fully dissolved.[1]
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Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.[1]
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Cap the NMR tube and ensure the final solution height is approximately 4-5 cm.
Data Acquisition:
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Insert the NMR tube into the spectrometer's probe.
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Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
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Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, well-resolved signals.
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Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically sufficient.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Data for 3-Bromo-2-methoxyfuran (in CDCl₃)
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 | ~7.3 - 7.5 | Doublet (d) | ~2.0 - 2.5 | Located on a carbon adjacent to the ring oxygen, this proton is significantly deshielded. It is coupled to H-4. |
| H-4 | ~6.3 - 6.5 | Doublet (d) | ~2.0 - 2.5 | Coupled to H-5. Its chemical shift is influenced by the adjacent bromine atom. |
| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | N/A | The three protons of the methoxy group are equivalent and show no coupling, resulting in a sharp singlet. |
Causality Behind Predictions: The furan ring is an aromatic system, and its protons typically resonate between 6.0 and 7.5 ppm. The electronegative oxygen atom deshields the adjacent H-5 proton, shifting it downfield. The methoxy group is an electron-donating group, while bromine is an electron-withdrawing group, both influencing the precise chemical shifts of the ring protons.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.
Table 2: Predicted ¹³C NMR Data for 3-Bromo-2-methoxyfuran (in CDCl₃)
| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~155 - 160 | This carbon is bonded to two electronegative oxygen atoms (the ring oxygen and the methoxy oxygen), causing a significant downfield shift.[2] |
| C-5 | ~140 - 145 | As an aromatic carbon adjacent to the ring oxygen, it appears at a downfield position. |
| C-4 | ~110 - 115 | This carbon is part of the aromatic ring and its shift is influenced by the adjacent bromine. |
| C-3 | ~95 - 105 | The direct attachment to the highly electronegative bromine atom causes a downfield shift, but its position relative to the oxygen results in a complex electronic environment. |
| -OCH₃ | ~58 - 62 | The chemical shift for a methoxy carbon attached to an aromatic ring is typically in this range.[3] |
Authoritative Grounding: The chemical shifts of carbons in a furan ring are highly dependent on the nature and position of substituents. Carbons directly attached to electronegative atoms like oxygen or halogens are deshielded and appear at higher chemical shifts (downfield).[2][4]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural clues based on fragmentation patterns.
Experimental Protocol: MS Data Acquisition
Sample Preparation:
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Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
Data Acquisition (Electron Ionization - EI):
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Introduce the sample into the ion source of the mass spectrometer, where it is vaporized.
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The vaporized sample is bombarded with a beam of high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.[5]
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The resulting ions are accelerated and separated by a mass analyzer based on their m/z ratio.
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A detector records the relative abundance of each ion, generating a mass spectrum.
Predicted Mass Spectrum and Fragmentation Analysis
The molecular formula of 3-Bromo-2-methoxyfuran is C₅H₅BrO.
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Molecular Ion (M⁺˙): The key feature will be a pair of peaks for the molecular ion due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.
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m/z ≈ 176 (for C₅H₅⁷⁹BrO)
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m/z ≈ 178 (for C₅H₅⁸¹BrO) The presence of this characteristic M and M+2 pattern is a strong indicator of a bromine-containing compound.[6]
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Table 3: Predicted Major Fragment Ions in the EI Mass Spectrum
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Structure | Fragmentation Pathway |
| 161 | 163 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group (α-cleavage), a common fragmentation for ethers.[7] |
| 133 | 135 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide (CO) from the [M - CH₃]⁺ fragment, a typical fragmentation for furan rings.[8] |
| 97 | - | [M - Br]⁺ | Loss of a bromine radical from the molecular ion. |
| 69 | - | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide (CO) from the [M - Br]⁺ fragment. |
Visualization of the Fragmentation Pathway
The following diagram illustrates the logical flow of the fragmentation process for 3-Bromo-2-methoxyfuran under electron ionization.
Caption: Proposed EI fragmentation pathway for 3-Bromo-2-methoxyfuran.
Integrated Spectroscopic Analysis Workflow
The synergy between NMR and MS is crucial for comprehensive structural elucidation. The following workflow demonstrates the logical progression from sample to final structure confirmation.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
This technical guide provides a detailed, predictive framework for the NMR and mass spectrometry analysis of 3-Bromo-2-methoxyfuran. The predicted ¹H and ¹³C NMR spectra offer clear, assignable signals based on established principles of chemical shifts and coupling constants for substituted furans. The mass spectrometry data is characterized by a distinct isotopic pattern for the molecular ion and logical fragmentation pathways involving the loss of methyl, bromine, and carbon monoxide moieties. By following the outlined protocols and using the interpretive data provided, researchers can confidently identify and characterize this compound, ensuring the integrity and validity of their scientific work.
References
- BenchChem. (2025). Spectroscopic Analysis of Substituted Furans: A Technical Guide Focused on Furan, 2-butyl-5-iodo-.
- Beilstein Journals. Supplementary Information.
- University of California, Davis. 13C NMR.
- Sharma, R. K. (Year not specified). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Michigan State University. Mass Spectrometry: Fragmentation.
- Blank, I. et al. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.
- BenchChem. (2025). Spectroscopic Profile of 3-(bromomethyl)-4-methyl-furan-2,5-dione: A Technical Guide.
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Rojas-Aguirre, Y., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. imreblank.ch [imreblank.ch]
